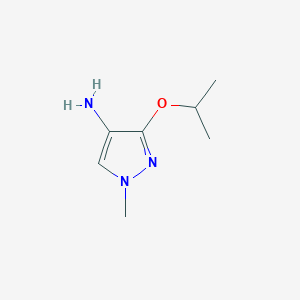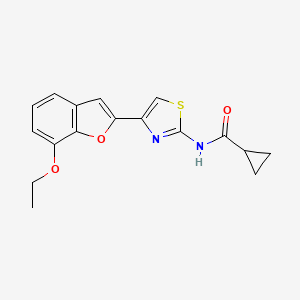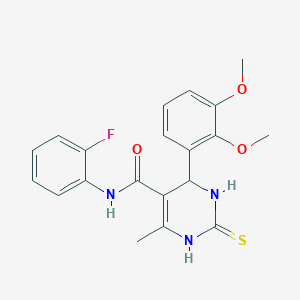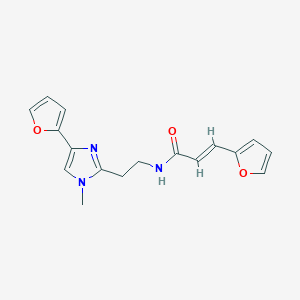
1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as MPYPA and has a molecular formula of C8H15N3O.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Chemistry
1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine and its derivatives are extensively used in chemical synthesis and characterization. Studies have demonstrated their use in synthesizing pyrazole derivatives with potential antitumor, antifungal, and antibacterial properties. The structure of these compounds is often identified using various spectroscopic techniques and crystallography. For instance, Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, emphasizing their biological activity against breast cancer and microbes (Titi et al., 2020).
Application in Polymerization
This compound has also been used in the field of polymer chemistry. Shin et al. (2016) studied the synthesis of Co(II), Zn(II), and Cd(II) complexes with pyrazole derivatives, demonstrating their application in polymerizing methyl methacrylate to produce poly(methylmethacrylate) with varying molecular weights (Shin et al., 2016).
Antimicrobial and Apoptosis Inducing Agents
The compound and its derivatives show promise as antimicrobial and apoptosis-inducing agents. Sindhu et al. (2016) synthesized molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles with potential antibacterial and antifungal activity (Sindhu et al., 2016).
Supramolecular Chemistry
In supramolecular chemistry, Feng et al. (2018) synthesized pyrazole Schiff bases, elucidating their structure and antibacterial activity. These compounds form hydrogen-bonded supramolecular layers, which are essential in molecular assembly (Feng et al., 2018).
Modification of Polymers
This compound is also utilized in modifying polymers for enhanced biological activity. Aly and El-Mohdy (2015) investigated the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels with various amines, including pyrazole derivatives, for potential medical applications (Aly & El-Mohdy, 2015).
Cytotoxicity Studies
Kodadi et al. (2007) conducted cytotoxicity studies on tumor cell lines using bipyrazolic compounds, demonstrating the influence of substituents on cytotoxic activity (Kodadi et al., 2007).
Propiedades
IUPAC Name |
1-methyl-3-propan-2-yloxypyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(2)11-7-6(8)4-10(3)9-7/h4-5H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHHSDPEILNAAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN(C=C1N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354241-25-0 |
Source


|
| Record name | 1-methyl-3-(propan-2-yloxy)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2371622.png)
![(3Z)-1-benzyl-3-{[(4-chlorobenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2371623.png)

![8-cyclohexyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2371628.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2371629.png)

![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2371632.png)

![1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone](/img/structure/B2371636.png)
![1-Benzyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2371637.png)


![4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole](/img/structure/B2371641.png)
![Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate](/img/structure/B2371643.png)